ETB067

Description

Properties

CAS No. |

1000995-79-8 |

|---|---|

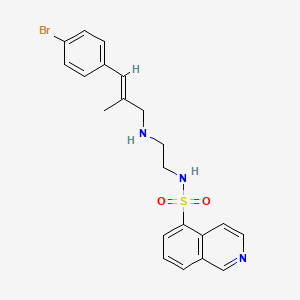

Molecular Formula |

C21H22BrN3O2S |

Molecular Weight |

460.4 g/mol |

IUPAC Name |

N-[2-[[(E)-3-(4-bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide |

InChI |

InChI=1S/C21H22BrN3O2S/c1-16(13-17-5-7-19(22)8-6-17)14-24-11-12-25-28(26,27)21-4-2-3-18-15-23-10-9-20(18)21/h2-10,13,15,24-25H,11-12,14H2,1H3/b16-13+ |

InChI Key |

NRPXZULHAHEPLF-DTQAZKPQSA-N |

SMILES |

CC(=CC1=CC=C(C=C1)Br)CNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)Br)/CNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Br)CNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ETB067; ETB-067; ETB 067; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Tigilanol Tiglate-Mediated Protein Kinase C Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigilanol tiglate, a novel diterpene ester isolated from the seeds of the Australian blushwood tree (Fontainea picrosperma), is a potent activator of the protein kinase C (PKC) family of enzymes. This technical guide provides a comprehensive overview of the molecular mechanism of action of tigilanol tiglate, focusing on its activation of the PKC signaling cascade and the subsequent downstream cellular events that lead to its significant anti-tumor effects. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows to support further research and development in the field of oncology.

Core Mechanism: Protein Kinase C Activation

The primary therapeutic action of tigilanol tiglate is initiated through the activation of specific isoforms of protein kinase C. Unlike many cancer therapies that focus on inhibiting signaling pathways, tigilanol tiglate acts as a potent PKC agonist, triggering a cascade of events that result in rapid tumor cell death, vascular disruption, and a localized inflammatory response.

Tigilanol tiglate mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC. This binding event induces the translocation of cytosolic PKC isoforms to the plasma membrane, leading to their activation. Studies have demonstrated that tigilanol tiglate selectively activates a specific subset of PKC isoforms, primarily the classical (conventional) isoforms PKC-α and PKC-β (I and II), and the novel isoform PKC-γ.[1][2][3] This isoform-specific activation is a critical determinant of the drug's therapeutic window and potent anti-tumor activity. The activation of PKCβ isoforms, in particular, has been linked to the increased permeability of tumor vasculature, a key contributor to the hemorrhagic necrosis observed following treatment.[4]

The central role of PKC activation in the mechanism of action of tigilanol tiglate is underscored by the observation that co-administration of a pan-PKC inhibitor, bisindolylmaleimide-1 (BIM-1), significantly attenuates its anti-tumor efficacy.[3]

Downstream Signaling and Cellular Consequences

The activation of PKC by tigilanol tiglate initiates a multi-faceted and rapid biological response within the tumor microenvironment. These downstream effects can be categorized into direct oncolytic effects, vascular disruption, and the induction of an inflammatory response.

2.1. Direct Oncolytic Effects:

-

Mitochondrial Disruption: Tigilanol tiglate induces mitochondrial swelling and disrupts mitochondrial function, leading to the rapid oncolysis of tumor cells.[4]

-

Immunogenic Cell Death (ICD): The drug promotes a form of cell death that stimulates an anti-tumor immune response.[5] This is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP and high mobility group box 1 (HMGB1), and the surface exposure of calreticulin.[6] This process is linked to a caspase/gasdermin E-dependent pyroptotic pathway.

2.2. Vascular Disruption:

A hallmark of tigilanol tiglate's activity is the rapid and potent disruption of the tumor vasculature. Activation of PKC, particularly PKCβ isoforms, increases the permeability of endothelial cell monolayers, leading to hemorrhagic necrosis within the tumor.[3][7] This vascular disruption contributes significantly to the rapid tumor ablation observed clinically.

2.3. Inflammatory Response:

Tigilanol tiglate induces an acute and localized inflammatory response characterized by the influx of immune cells, including neutrophils.[1] This inflammatory infiltrate contributes to the clearance of tumor debris and can foster a longer-term anti-tumor immune surveillance.

Quantitative Data

The following tables summarize the quantitative data regarding the bioactivity of tigilanol tiglate and its analogues.

Table 1: PKC Binding Affinity of Tigilanol Tiglate and Analogues [1]

| Compound | PKC Isoform | Binding Affinity (Ki, nM) |

| Tigilanol Tiglate (1) | PKCβI | 3.2 |

| Tigilanol Tiglate (1) | PKCθ | 28 |

| Analogue 13 (SUW400) | PKCβI | 3.5 |

| Analogue 13 (SUW400) | PKCθ | 31 |

| Analogue 14 (SUW401) | PKCβI | >10,000 |

| Analogue 14 (SUW401) | PKCθ | >10,000 |

| Analogue 15 | PKCβI | 0.8 |

| Analogue 15 | PKCθ | 1.2 |

Table 2: In Vivo Anti-Tumor Efficacy of Tigilanol Tiglate and Analogues [1]

| Compound | Tumor Model | Dose | Tumor Volume Reduction (%) |

| Tigilanol Tiglate (TT) | MM649 Xenograft | 30 µg | ~90 |

| EBC-158 (PKC-inactive analogue) | SCC-15 Xenograft | 30 µg | Partial hemorrhagic necrosis, not efficacious |

Table 3: Clinical Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors [8]

| Parameter | Result |

| Number of Dogs Treated | 81 |

| Complete Response (single treatment) | 75% at day 28 |

| Recurrence in CR Dogs | 7% at day 84 |

| Overall Complete Response (with retreatment) | 88% |

Table 4: Clinical Efficacy of Tigilanol Tiglate in Human Soft Tissue Sarcoma (Phase 2a)

| Parameter | Result |

| Evaluable Patients | 10 |

| Patients with Complete or Partial Ablation | 8 |

| Objective Response Rate in Injected Tumors | 81% |

| Complete Ablation (100% volume reduction) | 52% of treated tumors |

| Partial Ablation (≥30% volume reduction) | 30% of treated tumors |

| Recurrence of Complete Responses at 6 months | 0% |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core signaling pathway of tigilanol tiglate and a general experimental workflow for its investigation.

Caption: Tigilanol Tiglate-Mediated PKC Activation Pathway.

Caption: General Experimental Workflow for Investigating Tigilanol Tiglate.

Caption: Logical Relationship of Tigilanol Tiglate's Mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of tigilanol tiglate.

5.1. In Vivo Murine Xenograft Tumor Model

-

Animal Model: Utilize immunodeficient mice (e.g., BALB/c Foxn1nu or NOD/SCID) for xenograft models with human cancer cell lines, or immunocompetent syngeneic models (e.g., BALB/c with CT26 cells) to study immune responses.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 MM649 cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to reach a palpable and measurable size (e.g., 75-100 mm³).

-

Treatment:

-

Prepare tigilanol tiglate solution in a suitable vehicle (e.g., 40% propylene (B89431) glycol in water).

-

Administer a single intratumoral injection of tigilanol tiglate (e.g., 27 nmol in 50 µL) or vehicle control. A "fanning" motion with the needle can ensure even distribution.

-

-

Monitoring:

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly) and calculate using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal health, including body weight and any signs of toxicity.

-

Observe the injection site for inflammation, necrosis, and wound healing.

-

-

Endpoint: Euthanize animals when tumors reach a predetermined size, or at the end of the study period, for tissue collection and further analysis (e.g., histology, immunohistochemistry).

5.2. PKC Translocation Assay

-

Cell Culture: Plate suitable host cells (e.g., HeLa) on glass-bottom dishes.

-

Transfection: Transfect cells with an expression vector encoding a PKC isoform fused to a fluorescent protein (e.g., PKC-βI-GFP). Allow 24-48 hours for protein expression.

-

Treatment:

-

Replace the culture medium with an imaging buffer.

-

Acquire baseline fluorescence images showing the cytosolic localization of the PKC-GFP fusion protein.

-

Add tigilanol tiglate or its analogues to the desired final concentration.

-

-

Imaging: Immediately begin acquiring time-lapse images using a confocal microscope to monitor the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane.

-

Analysis: Quantify the fluorescence intensity at the plasma membrane versus the cytosol over time to determine the kinetics and extent of PKC translocation.

5.3. Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of tigilanol tiglate or its analogues. Include a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

5.4. Endothelial Cell Permeability Assay (Transwell Assay)

-

Cell Culture: Seed endothelial cells (e.g., HUVECs) onto the microporous membrane of a Transwell insert and culture until a confluent monolayer is formed.

-

Treatment: Add tigilanol tiglate to the upper chamber of the Transwell insert.

-

Permeability Measurement:

-

Add a tracer molecule (e.g., FITC-dextran) to the upper chamber.

-

At various time points, collect samples from the lower chamber.

-

Measure the concentration of the tracer molecule in the lower chamber using a fluorometer or spectrophotometer.

-

-

Analysis: An increase in the amount of the tracer molecule in the lower chamber in treated wells compared to control wells indicates an increase in endothelial permeability.

Conclusion

Tigilanol tiglate represents a novel and potent therapeutic agent with a distinct mechanism of action centered on the activation of a specific subset of PKC isoforms. This activation triggers a rapid and localized cascade of events, including direct oncolytic effects, vascular disruption, and an inflammatory response, culminating in effective tumor ablation. The detailed understanding of this pathway, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for the continued research and development of tigilanol tiglate and other PKC-activating compounds as innovative cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - IC50 determination of the most effective drugs. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel epoxy-tiglianes stimulate skin keratinocyte wound healing responses and re-epithelialization via protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

EBC-46 (Tigilanol Tiglate): A Technical Whitepaper on its Discovery, Natural Source, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EBC-46, chemically known as tigilanol tiglate, is a novel diterpene ester that has emerged as a significant therapeutic agent in oncology.[1] Discovered through a screening program of natural products from the Australian rainforest, EBC-46 is sourced from the kernels of the blushwood tree, Fontainea picrosperma.[2][3][4] Its primary mechanism of action involves the activation of specific Protein Kinase C (PKC) isoforms, leading to a rapid and localized inflammatory response, disruption of tumor vasculature, and subsequent tumor necrosis.[2][5][6][7] This document provides a comprehensive technical overview of EBC-46, detailing its discovery, the biology of its natural source, quantitative data from preclinical and clinical studies, detailed experimental protocols, and a visual representation of its core biological pathways and development workflow.

Discovery and Natural Source: Fontainea picrosperma

Discovery by QBiotics

Tigilanol tiglate was identified by the Australian biotechnology company QBiotics (a subsidiary of EcoBiotics) through an automated screening process of natural compounds.[2][3][6] The source organism, Fontainea picrosperma, is a small, dioecious tree endemic to a restricted region of the Atherton Tablelands in the tropical rainforest of Northeastern Australia.[1][2] While the compound is likely present in all plant tissues, it is found in high concentrations within the seeds of the tree's fruit.[1][2][4]

The Blushwood Tree (Fontainea picrosperma)

The blushwood tree has a limited natural habitat, which presents a challenge for the large-scale, commercial production of EBC-46.[1][2][4] This has prompted research into plantation cultivation and, more recently, a scalable semi-synthetic production method.[1][2] Studies have identified significant variation in EBC-46 yield between individual trees, categorizing them as "high-producing" and "low-producing" phenotypes, which is critical for selective breeding programs.[1]

Production and Synthesis

Currently, EBC-46 is produced through isolation and purification from F. picrosperma fruit.[1] However, its complex structure had long made it synthetically inaccessible on a commercial scale.[2] A major breakthrough was achieved by Stanford University researchers, who developed a method to chemically transform phorbol, an abundant plant-based starting material from the purging croton (Croton tiglium), into EBC-46 in a dozen steps.[2][4][6] This synthetic route not only secures a sustainable supply for clinical needs but also allows for the creation of chemical analogs to explore other therapeutic applications.[2][6]

Quantitative Data

Chemical and Pharmacological Properties

| Property | Value | Reference |

| Chemical Name | Tigilanol Tiglate | [2] |

| IUPAC Name | 12-Tigloyl-13-(2-methylbutanoyl)-6,7-epoxy-4,5,9,12,13,20-hexahydroxy-1-tigliaen-3-one | [5] |

| Molecular Formula | C₃₀H₄₂O₁₀ | [5] |

| Molecular Weight | 562.65 g/mol | [5] |

| Mechanism | Protein Kinase C (PKC) Activator | [2][5][6] |

| Target Isoforms | PKC-α, -βI, -βII, -γ | [5] |

Preclinical Efficacy in Murine Models

| Tumor Model | Outcome | Key Findings | Reference |

| Melanoma (SK-MEL-28) | Enduring tumor ablation | A single intra-lesional injection led to long-term cure with no recurrence for 12 months. | [3][5] |

| Head and Neck (FaDu) | Rapid tumor cell death | Loss of tumor cell viability observed within four hours of injection. | [3][5] |

| Colon Cancer (MC-38) | Tumor ablation | Effective against syngeneic colon cancer models. | [3][5] |

| Overall Response | >70% long-term cure rate | In multiple preclinical models, a single treatment was sufficient for enduring response. | [3] |

Veterinary Clinical Trial Data (Canine Mast Cell Tumors)

The drug is approved and marketed as STELFONTA® for the treatment of non-metastatic mast cell tumors (MCTs) in dogs.[2][4]

| Study Parameter | Result | Reference |

| Treatment | Single intra-lesional injection | [7][8] |

| Complete Response (Day 28) | 75% | [8] |

| Durability (No recurrence at Day 84) | 93% of dogs with initial CR | [8] |

| Two-Dose Efficacy | 88% cure rate | [2][4] |

Human Clinical Trial Data (Phase I/II)

| Trial Phase | Cancer Type | Key Findings | Reference |

| Phase I (Dose Escalation) | Refractory Cutaneous/Subcutaneous Tumors | Maximum tolerated dose (MTD) was not reached; dose of 3.6 mg/m² determined to balance safety and efficacy. | [9] |

| Phase IIa (QB46C-H07) | Advanced/Metastatic Soft Tissue Sarcoma | Ongoing trial evaluating a fixed dose of up to 3.6 mg/m². Granted FDA Orphan Drug Designation. | [9] |

Mechanism of Action

EBC-46's anti-tumor activity is multi-modal and initiated by its primary role as a potent activator of specific Protein Kinase C (PKC) isoforms.[2][5] This activation is isoform-selective, primarily targeting classical (α, βI, βII, γ) and some novel PKC isoforms.[5][10]

The proposed signaling cascade is as follows:

-

Direct PKC Activation : Intra-lesional injection of EBC-46 leads to its binding and activation of PKC within tumor cells and the surrounding vasculature.[2][5]

-

Induction of Inflammation and Immune Response : PKC activation triggers the release of inflammatory cytokines and attracts immune cells, particularly neutrophils, to the tumor site.[2][5] EBC-46 induces an oxidative burst from polymorphonuclear cells (PMNs).[5]

-

Disruption of Tumor Vasculature : A key effect is the rapid increase in the permeability of tumor capillaries.[5] This is mediated by PKC-dependent disruption of endothelial cell integrity, leading to vascular leakage.[2][5]

-

Hemorrhagic Necrosis : The combination of vascular disruption and the inflammatory response results in hemorrhagic necrosis, effectively cutting off the tumor's blood supply and leading to rapid tumor cell death by oncosis.[2][5][7]

Experimental Protocols

Extraction and Purification of EBC-46 from Fontainea picrosperma

This protocol is based on methods described for the isolation of epoxytigliane diesters.[11][12]

-

Source Material : Kernels from the fruit of Fontainea picrosperma.[11]

-

Extraction : A methanol (B129727) extract is prepared from the ground kernels.

-

Liquid-Liquid Partitioning : The crude methanol extract is partitioned between n-hexane and 80% aqueous methanol. This step separates the highly lipophilic compounds (in the hexane (B92381) phase) from the more polar diester fraction containing EBC-46 (in the aqueous methanol phase).[11][12]

-

Purification : The diester fraction is subjected to further chromatographic purification steps (e.g., silica (B1680970) gel chromatography, HPLC) to isolate EBC-46 to >97% purity.[5]

In Vivo Efficacy Study in Murine Tumor Models

This protocol is a generalized representation of preclinical efficacy studies.[5]

-

Animal Model : Immunocompromised (e.g., BALB/c Foxn1nu) or syngeneic mice, 5-6 weeks old.

-

Tumor Implantation : Human tumor cells (e.g., SK-MEL-28 melanoma, FaDu head and neck cancer) are injected subcutaneously on the hindquarter of the mice. Tumors are allowed to grow to a specified volume (e.g., 100 mm³).

-

Drug Formulation : EBC-46 is formulated in a vehicle, typically 20% propylene (B89431) glycol in water.

-

Administration : A single intra-lesional injection of the EBC-46 formulation (e.g., 50 nmol or 30 µg) is administered directly into the established tumor. Control animals receive a vehicle-only injection.

-

Monitoring and Endpoints :

-

Tumor volume is measured at regular intervals.

-

Local responses (erythema, edema) are scored.

-

Primary endpoint is complete response (CR), defined as the complete disappearance of the tumor.

-

Long-term monitoring for tumor recurrence is conducted for up to 12 months.

-

For mechanistic studies, tumors are harvested at various time points (e.g., 1, 4, 24 hours) post-injection for histological analysis (e.g., CD31 immunostaining for vascular integrity).[5]

-

In Vitro Cell Growth Inhibition Assay

The sulforhodamine B (SRB) assay is a standard method for measuring drug-induced cytotoxicity.[5]

-

Cell Culture : Cancer cell lines (e.g., B16-F0, SK-MEL-28) are seeded at sub-confluent densities (e.g., 5,000 cells/well) in 96-well microtiter plates and allowed to attach overnight.

-

Drug Treatment : EBC-46 is diluted in complete media to various concentrations. The media in the plates is replaced with the drug-containing media. Control wells receive vehicle alone. Cells are incubated for a specified period (e.g., 4 days).

-

Cell Fixation : After incubation, cells are fixed to the plate, typically using trichloroacetic acid (TCA).

-

Staining : The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

-

Measurement : Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the total cellular protein mass, indicating cell viability.

-

Analysis : The 50% lethal dose (LD₅₀) is calculated from the dose-response curve.

Canine Mast Cell Tumor Clinical Trial Protocol Synopsis

This protocol is a summary of the design used to evaluate STELFONTA® (tigilanol tiglate).[7][8][13]

-

Study Design : A multi-center, randomized, controlled study.

-

Inclusion Criteria : Client-owned dogs with cytologically confirmed cutaneous or subcutaneous MCT (Stage I/IIa). Tumor volume must be within a specified range (e.g., 0.1–6.0 cm³).[13]

-

Treatment Protocol :

-

Treated Group : A single intra-lesional injection of tigilanol tiglate (1 mg/mL). The dose is based on tumor volume, calculated as 0.5 mg (0.5 mL) per cm³ of tumor volume (50% v/v).[7]

-

Control Group : Sham treatment (no injection).

-

Concomitant Medications : All dogs receive mandated medications (e.g., corticosteroids, H1 and H2 receptor antagonists) to mitigate risks associated with MCT degranulation.[7]

-

-

Assessment and Endpoints :

-

Primary Endpoint : Efficacy is assessed at Day 28 using modified Response Evaluation Criteria in Solid Tumors (RECIST), defining Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[8][13]

-

Follow-up : Dogs achieving CR are monitored for an additional period (e.g., to Day 84) to assess the durability of the response and check for recurrence.

-

Safety : Adverse events, wound healing, and quality of life are assessed at multiple time points (e.g., hours post-injection, and days 1, 7, 14, 21, 28, 42, 84).[7][13]

-

Conclusion and Future Directions

EBC-46 (tigilanol tiglate) represents a successful translation of a natural product discovery into a clinically approved therapeutic. Its unique, PKC-mediated mechanism of action provides a novel approach to cancer therapy, focusing on rapid, localized tumor ablation through vascular disruption and immune activation. While its natural sourcing from the rare Fontainea picrosperma posed a significant challenge, the development of a scalable semi-synthetic process has opened the door for broader clinical investigation and application.

Ongoing human trials for soft tissue sarcomas and other solid tumors are promising.[9] Furthermore, the ability to synthesize analogs of EBC-46 provides a platform to develop compounds with potentially improved efficacy or different therapeutic profiles, including for non-oncology indications like AIDS, Alzheimer's disease, and multiple sclerosis, which share biological pathways involving PKC.[2][6] The journey of EBC-46 from a rainforest seed to a registered veterinary drug and a promising human cancer therapeutic underscores the immense value of biodiversity in drug discovery.

References

- 1. Identification of Gene Biomarkers for Tigilanol Tiglate Content in Fontainea picrosperma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news.stanford.edu [news.stanford.edu]

- 3. fomatmedical.com [fomatmedical.com]

- 4. Lifechanging cancer drug produced from plant found only in rainforests - The Brighter Side of News [thebrighterside.news]

- 5. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncologynews.com.au [oncologynews.com.au]

- 7. Randomized controlled clinical study evaluating the efficacy and safety of intratumoral treatment of canine mast cell tumors with tigilanol tiglate (EBC‐46) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. onclive.com [onclive.com]

- 10. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]

Preclinical Pharmacology of Tigilanol Tiglate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigilanol tiglate, a novel small molecule diterpene ester, is a first-in-class oncolytic agent being developed for intratumoral administration in solid tumors.[1][2] Derived from the seeds of the Australian blushwood tree (Fontainea picrosperma), its mechanism of action is multifactorial, characterized by rapid, localized inflammation, disruption of tumor vasculature, and induction of immunogenic cell death (ICD).[2][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of tigilanol tiglate, detailing its mechanism of action, pharmacodynamic effects, and the experimental protocols used in its evaluation. All quantitative data from key preclinical studies are summarized for clarity and comparative analysis.

Mechanism of Action

Tigilanol tiglate's primary mode of action is centered on the activation of Protein Kinase C (PKC) isoforms, leading to a cascade of downstream events that result in rapid tumor destruction and the induction of an anti-tumor immune response.[1][3][5]

Protein Kinase C (PKC) Activation

Tigilanol tiglate is a potent activator of a specific subset of PKC isoforms, including the conventional isoforms PKC-α and PKC-γ, and the novel isoforms PKC-βI and -βII.[3][6] By mimicking the endogenous second messenger diacylglycerol (DAG), tigilanol tiglate binds to the C1 domain of these PKC isoforms, inducing their translocation to the cell membrane and subsequent activation.[1][3] This activation is a critical initiating event for its oncolytic activity.[6] Unlike broad PKC activators, the specificity of tigilanol tiglate for this subset of isoforms is crucial for its therapeutic window.[1] The efficacy of tigilanol tiglate is significantly diminished when co-injected with a PKC inhibitor, confirming the centrality of this pathway.[6]

Downstream Signaling and Cellular Effects

The activation of PKC by tigilanol tiglate triggers a rapid and multi-faceted biological response within the tumor microenvironment, encompassing:

-

Vascular Disruption and Hemorrhagic Necrosis: A hallmark of tigilanol tiglate's activity is the rapid induction of changes in the tumor vasculature.[1] Within hours of administration, it causes a loss of integrity in the tumor's endothelial cell lining, leading to increased vascular permeability.[1][6] This PKC-dependent effect results in the extravasation of red blood cells into the tumor, leading to hemorrhagic necrosis.[1][7]

-

Direct Oncolysis and Immunogenic Cell Death (ICD): Tigilanol tiglate directly induces tumor cell death through oncolysis.[1][4] It acts as a lipotoxin, interacting with the endoplasmic reticulum (ER) and mitochondrial membranes, which induces ER stress and the unfolded protein response (UPR).[1][8] This leads to ATP depletion, mitochondrial swelling, and activation of caspases.[1][8] This form of cell death is immunogenic, characterized by the release of damage-associated molecular patterns (DAMPs) such as ATP, high-mobility group box 1 (HMGB1), and calreticulin (B1178941).[8][9][10] This process is described as a caspase/gasdermin E-dependent pyroptotic pathway.[8]

-

Acute Inflammatory Response: The drug induces a rapid, acute, and highly localized inflammatory response, characterized by the recruitment of immune cells, including neutrophils and T-cells, to the tumor site.[2][4][6] This inflammatory milieu, combined with the release of DAMPs, contributes to the development of a systemic anti-tumor immune response.[1][11]

Pharmacodynamics

Intratumoral injection of tigilanol tiglate initiates a rapid and predictable sequence of pharmacodynamic events, leading to complete tumor destruction in preclinical models.[1]

Timeline of Pharmacodynamic Events

The oncolytic effects of tigilanol tiglate are observable within hours of administration.

| Time Post-Injection | Observed Effect | Model System |

| 1 Hour | Loss of tumor vasculature integrity, red cell extravasation | Squamous cell carcinoma xenografts[1][7] |

| 4 Hours | No viable tumor cells recovered via ex vivo culture | Melanoma xenograft[1][6][7] |

| 24 Hours | Hemorrhagic necrosis clearly evident | Murine xenograft models, canine patients[1][12] |

| 6 - 16 Days | Slough of necrotic tumor mass | Equine sarcoid, SCC[1][4] |

| 4 - 6 Weeks | Full re-epithelialization of the treatment site | Canine mast cell tumors[13] |

Efficacy in Preclinical Models

Tigilanol tiglate has demonstrated significant efficacy across a range of preclinical tumor models.

| Tumor Type | Model System | Key Efficacy Results |

| Squamous Cell Carcinoma | Murine Xenograft | Rapid tumor ablation following a single injection.[6] |

| Melanoma | Murine Xenograft (MM649) | Concentration-dependent tumor ablation.[8] |

| Colon Carcinoma | Murine Syngeneic (CT-26) | Promotes T-cell dependent antitumor immunity; prevents relapse of injected tumors.[8] |

| Melanoma (ICI-refractory) | Murine Syngeneic (B16-F10-OVA) | Enhances response to immune checkpoint inhibitors (anti-PD-1/anti-CTLA-4), inhibiting growth of non-injected tumors.[8][14] |

| Canine Mast Cell Tumors | Client-owned dogs (Pivotal Study) | 75% Complete Response (CR) at Day 28 with a single injection; 88% CR with two injections.[1] |

| Canine Mast Cell Tumors | Client-owned dogs (Dose Characterization) | 90% CR with 1.0 mg/mL concentration.[1] |

Experimental Protocols

The characterization of tigilanol tiglate's pharmacology relies on a suite of standardized in vitro and in vivo experimental methodologies.[1][9]

In Vivo Tumor Models

Objective: To assess the anti-tumor efficacy, mechanism of action, and pharmacokinetics of intratumoral tigilanol tiglate in a living system.[1]

Methodology:

-

Cell Lines: Syngeneic models utilize murine cancer cell lines (e.g., CT-26 colon carcinoma, B16-F10-OVA melanoma) in immunocompetent mice.[1][8] Xenograft models use human cancer cell lines (e.g., MM649 melanoma, A431 squamous cell carcinoma) in immunodeficient mice (e.g., BALB/c Foxn1nu).[1][8][9]

-

Tumor Implantation: A specified number of cancer cells (e.g., 5,000-10,000) are suspended in an appropriate medium (e.g., PBS, Matrigel) and injected subcutaneously into the flank of the host mouse.[1]

-

Treatment: Once tumors reach a predetermined volume (e.g., ~100 mm³), a single intratumoral injection of tigilanol tiglate, formulated in a propylene (B89431) glycol-based vehicle, is administered directly into the center of the tumor mass.[1][2] Control groups receive the vehicle only.[1]

-

Monitoring & Endpoints: Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).[2] At defined time points, tumors are excised for histological analysis (e.g., CD31 immunostaining for vascular integrity) or ex vivo culture to assess cell viability.[6] Systemic effects and immune responses are monitored through blood collection and analysis of lymphoid organs.[1]

In Vitro Assays

A variety of in vitro assays are used to dissect the molecular mechanisms of tigilanol tiglate.[5][9]

PKC Activation Assay:

-

Objective: To directly measure the activation of PKC, the primary molecular target.[9]

-

Protocol:

-

Cell Treatment: Treat cells with tigilanol tiglate for a short duration (e.g., 15-60 minutes).

-

Lysis: Prepare cell extracts by lysing the treated cells.

-

Kinase Reaction: Utilize a commercial PKC kinase activity kit. Combine the cell lysate with a PKC-specific substrate and ATP in a microplate.

-

Detection: Measure the phosphorylation of the substrate using a specific antibody with a colorimetric or fluorometric readout.[9]

-

Cell Viability and Death Assays (e.g., MTT or Propidium Iodide Uptake):

-

Objective: To quantify the dose-dependent cytotoxic effects of tigilanol tiglate.[9]

-

Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., B16-F10 melanoma) in a 96-well plate (5,000-10,000 cells/well) and incubate for 24 hours.[9]

-

Treatment: Add serial dilutions of tigilanol tiglate to the wells.

-

Incubation: Incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT reagent and incubate to allow for formazan (B1609692) crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.

-

Readout: Measure absorbance at a specific wavelength to determine metabolic activity, an indicator of cell viability.[9]

-

Endothelial Tube Formation Assay:

-

Objective: To assess the ability of tigilanol tiglate to disrupt the formation of blood vessel-like structures in vitro.[9]

-

Protocol:

-

Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the coated plate.

-

Treatment: Add various concentrations of tigilanol tiglate.

-

Incubation: Incubate for 4-18 hours to allow for tube formation.

-

Quantification: Visualize and quantify tube length and branch points using microscopy and image analysis software.[9]

-

Immunogenic Cell Death Marker Assays:

-

Objective: To detect the release of DAMPs, a key feature of ICD.[15]

-

Protocols:

-

ATP Release: Measure extracellular ATP in the culture supernatant using a luciferase-based assay.[15]

-

HMGB1 Release: Quantify the amount of HMGB1 in the culture supernatant using an ELISA kit.[10][15]

-

Calreticulin Exposure: Detect surface-exposed calreticulin on treated cells using flow cytometry or immunofluorescence.[10][15]

-

Toxicology and Safety Pharmacology

Preclinical animal toxicity studies have established that tigilanol tiglate has an acceptable safety profile.[12] Local responses at the injection site, such as erythema, edema, and eschar formation, are expected pharmacodynamic effects and are significantly greater when injected into tumor tissue compared to normal skin.[6][12] Pharmacokinetic analyses in mice indicate that the drug is preferentially retained within the tumor, minimizing systemic exposure.[6] In canine studies, the peak serum concentration (Cmax) occurred approximately 30 minutes post-administration, with a short mean half-life of 6.53 hours, indicating rapid clearance from systemic circulation.

Conclusion

The preclinical data for tigilanol tiglate consistently demonstrate its profile as a potent and rapidly acting intratumoral oncolytic agent.[5] Its unique, multi-faceted mechanism of action—initiated by specific PKC activation and leading to vascular disruption, direct tumor necrosis, and the induction of a systemic anti-tumor immune response—differentiates it from other local therapies.[1][5][11] The robust preclinical efficacy and manageable safety profile have provided a strong foundation for its successful development as a veterinary medicine and its ongoing clinical investigation for the treatment of solid tumors in humans.[12][16] Further research will continue to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents like immune checkpoint inhibitors.[8][11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Use of the Intratumoural Anticancer Drug Tigilanol Tiglate in Two Horses [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. qbiotics.com [qbiotics.com]

- 7. vet-us.virbac.com [vet-us.virbac.com]

- 8. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Immunogenic oncolysis by tigilanol tiglate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tigilanol tiglate preclinical data published in Journal for ImmunoTherapy of Cancer - QBiotics [qbiotics.com]

- 12. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jitc.bmj.com [jitc.bmj.com]

- 16. Human Oncology - QBiotics [qbiotics.com]

EBC-46 (Tigilanol Tiglate): A Deep Dive into its Impact on the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: EBC-46, known chemically as tigilanol tiglate, is a novel small molecule diterpene ester isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1][2] It is developed as an intratumoral agent for solid tumors and has demonstrated rapid and potent anti-tumor effects in both veterinary and human clinical trials.[1][3] Marketed as STELFONTA®, it is approved for the treatment of canine mast cell tumors.[1] This technical guide provides a comprehensive analysis of the molecular mechanisms and multifaceted effects of EBC-46 on the tumor microenvironment, offering a critical resource for oncology drug development professionals.

The core of EBC-46's mechanism is a multi-pronged attack on the tumor, initiated by a single intra-lesional injection. This triggers a cascade of events including direct oncolysis, disruption of tumor vasculature, and the induction of a potent, localized inflammatory response that recruits the host's immune system.[4][5]

Core Mechanism of Action: Protein Kinase C (PKC) Activation

The foundational element of EBC-46's activity is its role as a potent activator of the Protein Kinase C (PKC) family of serine/threonine kinases.[1][6] Unlike many cancer therapies that aim to inhibit kinase activity, EBC-46 leverages PKC activation to induce tumor destruction.[2][7]

EBC-46 selectively activates a specific subset of PKC isoforms, primarily the classical isoforms PKC-α, PKC-βI, and PKC-βII, along with the novel isoform PKC-γ.[1][7][8] This activation is critical for its therapeutic effect, as co-injection with the pan-PKC inhibitor bisindolylmaleimide-1 significantly diminishes its anti-cancer efficacy in vivo.[7] The activation of these specific PKC isoforms initiates a complex signaling cascade leading to the diverse downstream effects observed in the tumor microenvironment.[1]

Caption: Initial Protein Kinase C (PKC) activation cascade initiated by EBC-46.

Multifaceted Effects on the Tumor Microenvironment

A single intratumoral injection of EBC-46 orchestrates a rapid and comprehensive assault on the tumor microenvironment through three interconnected effects: direct oncolysis via immunogenic cell death, vascular disruption, and induction of an acute inflammatory response.[9]

1. Direct Oncolysis and Immunogenic Cell Death: EBC-46 induces rapid, direct tumor cell death.[9] Recent studies have elucidated this is not simple necrosis, but a regulated form of cell death known as pyroptosis.[10][11][12] At therapeutic concentrations, EBC-46 acts as a lipotoxin, interacting with and causing dysfunction in the endoplasmic reticulum (ER) and mitochondria.[11][13] This leads to an unresolved ER stress response, loss of mitochondrial membrane potential, ATP depletion, and ultimately, caspase activation.[10][11] The activation of caspases cleaves Gasdermin E, a pore-forming protein, leading to cell swelling and pyroptotic death.[10]

Crucially, this mode of cell death is immunogenic. The dying tumor cells release damage-associated molecular patterns (DAMPs), including ATP and High Mobility Group Box 1 (HMGB1), into the tumor microenvironment.[10][12] The externalization of these molecules acts as a danger signal to the immune system, promoting the recruitment and activation of innate immune cells.[12][14]

2. Vascular Disruption: A hallmark of EBC-46 treatment is the rapid induction of hemorrhagic necrosis.[7][8] This is caused by the profound disruption of the tumor's vascular integrity.[3][4] Activation of PKC isoforms, particularly PKC-β, in vascular endothelial cells increases their permeability.[7][9] This leads to leaky blood vessels, an influx of blood into the tumor, and a shutdown of the tumor's blood supply, effectively starving the cancer cells of oxygen and nutrients.[3][15][16] This vascular collapse contributes significantly to the rapid tumor ablation observed within hours of treatment.[7][16]

3. Acute Inflammatory Response and Immune Infiltration: EBC-46 triggers a rapid, acute, and highly localized inflammatory response.[4][5] The activation of PKC and the release of DAMPs stimulate the secretion of various chemotactic cytokines and chemokines.[12] This creates a pro-inflammatory milieu that attracts a significant influx of innate immune cells, principally neutrophils and macrophages, into the tumor.[9] These recruited immune cells are activated, releasing reactive oxygen species, proteases, and additional cytokines that further contribute to the destruction of the tumor.[9] This robust immune response not only helps to clear the primary tumor but also has the potential to generate a systemic anti-tumor immune response, which may address non-injected, distant tumors (an abscopal effect).[10][11][12]

Caption: EBC-46's multifaceted impact on the tumor microenvironment.

Quantitative Efficacy Data

The anti-tumor activity of EBC-46 has been quantified in numerous preclinical and veterinary clinical settings. A single injection has been shown to be sufficient to cause complete tumor ablation in a high percentage of cases.

Table 1: Preclinical Efficacy of EBC-46 in Mouse Models

| Tumor Model | Mouse Strain | Treatment | Key Outcome | Citation |

|---|---|---|---|---|

| B16-F0 Melanoma | C57BL/6J | Single 50 nmol (30 µg) intratumoral injection | >70% total cure rate; significant extension of time to euthanasia compared to PMA treatment. | [7] |

| SK-MEL-28 Melanoma | BALB/c Foxn1nu | Single 50 nmol (30 µg) intratumoral injection | Significant delay in tumor recurrence compared to vehicle (p<0.0001). | [7][17] |

| MM649 Melanoma | BALB/c Foxn1nu | Single 50 nmol (30 µg) intratumoral injection | Significant delay in tumor recurrence (p<0.0001); treated sites remained tumor-free for 12 months. | [7] |

| Various Models (Melanoma, Head & Neck, Colon) | N/A | Single intratumoral injection | >70% long-term, enduring cure rate with minimal relapse over 12 months. |[15][16] |

Table 2: Clinical Efficacy of EBC-46 (Stelfonta®) in Veterinary Oncology

| Tumor Type | Species | Treatment | Key Outcome | Citation |

|---|---|---|---|---|

| Mast Cell Tumors | Canine | Single intratumoral injection | 75% complete cure rate. | [3][18] |

| Mast Cell Tumors | Canine | Second injection (if required) | 88% complete cure rate. | [3][18] |

| Spontaneous Tumors (Sarcomas, Carcinomas, etc.) | Canine, Feline, Equine | Intratumoral injection | >80% of cases showed significant local tumor ablation. |[14] |

Detailed Experimental Protocols

The following are descriptions of key methodologies used to characterize the effects of EBC-46.

1. In Vitro PKC Activation Assay (PKC-EGFP Translocation) This assay visually confirms that EBC-46 activates PKC isoforms and causes their translocation to the plasma membrane, a key step in their activation.

-

Cell Lines: HeLa or CHO-K1 cells are commonly used.[2][7][19]

-

Methodology:

-

Cells are transiently transfected with expression vectors encoding for specific PKC isoforms tagged with Enhanced Green Fluorescent Protein (EGFP).

-

Transfected cells are incubated with EBC-46 (e.g., 500 nM for 1 hour) or a vehicle control. Phorbol 12-myristate 13-acetate (PMA) is often used as a positive control.[2]

-

Following treatment, cells are fixed and imaged using high-content fluorescence microscopy (e.g., GE InCell Analyzer 2000).[2]

-

Analysis: The percentage of cells showing translocation of the EGFP-tagged PKC from the cytoplasm to the plasma membrane is quantified. A significant increase in membrane localization in EBC-46-treated cells compared to vehicle indicates PKC activation.[2]

-

2. In Vivo Tumor Ablation Studies in Murine Models These experiments are fundamental to demonstrating the anti-tumor efficacy of EBC-46 in a living system.

-

Animal Models: Immunocompetent mice (e.g., C57BL/6J) for syngeneic tumors (e.g., B16-F0) or immunodeficient mice (e.g., BALB/c Foxn1nu) for human tumor xenografts (e.g., SK-MEL-28, FaDu) are used.[7]

-

Methodology:

-

Tumor cells (e.g., 500,000 B16-F0 cells) are injected subcutaneously into the flanks of the mice.[17]

-

Tumors are allowed to grow to a specified volume (e.g., 100 mm³).[7][17]

-

Mice are randomized into treatment groups (e.g., Vehicle, PMA, EBC-46).

-

A single intratumoral injection of EBC-46 (e.g., 50 nmol in 20% propylene (B89431) glycol) is administered directly into the tumor.[7][17]

-

Analysis: Tumor volume is measured at least twice weekly with digital calipers. The primary endpoints are time for the tumor to reach a predetermined maximal volume (e.g., 1000 mm³) and overall survival. Kaplan-Meier analysis is used to assess statistical significance between groups.[7][17]

-

3. Immunohistochemistry (IHC) for Vascular Integrity This technique is used to visualize the effects of EBC-46 on the tumor vasculature.

-

Methodology:

-

Tumors from treated and control mice (from in vivo studies) are harvested at specific time points (e.g., 4-24 hours post-injection).

-

The tumors are fixed, embedded in paraffin, and sectioned.

-

Sections are stained with an antibody against CD31 (also known as PECAM-1), an endothelial cell marker.

-

Analysis: Microscopic examination of the stained sections reveals the morphology and integrity of the blood vessels. In EBC-46-treated tumors, this analysis shows disruption of vessel morphology, vascular swelling, and loss of clear vessel structures compared to the well-defined vasculature in control tumors.[7]

-

Caption: General experimental workflow for evaluating EBC-46.

Conclusion

EBC-46 (tigilanol tiglate) represents a novel paradigm in cancer therapy, acting not as a traditional cytotoxic agent but as a potent modulator of the tumor microenvironment. Its efficacy stems from a coordinated, multi-pronged mechanism initiated by the activation of specific PKC isoforms. This leads to direct, immunogenic tumor cell death, catastrophic disruption of the tumor vasculature, and the induction of a robust, localized inflammatory and immune response. The wealth of preclinical and veterinary clinical data underscores its potential as a rapid, durable, and effective local therapy for a range of solid tumors. For researchers and drug developers, EBC-46 serves as a compelling case study in leveraging the body's own systems to fight cancer, opening new avenues for therapies that can reshape the tumor microenvironment to be hostile to malignant growth.

References

- 1. benchchem.com [benchchem.com]

- 2. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news.stanford.edu [news.stanford.edu]

- 4. Frontiers | Use of the Intratumoural Anticancer Drug Tigilanol Tiglate in Two Horses [frontiersin.org]

- 5. Use of the Intratumoural Anticancer Drug Tigilanol Tiglate in Two Horses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Double duty: Powerful anticancer compound might also be the key to eradicating HIV | Stanford School of Humanities and Sciences [humsci.stanford.edu]

- 7. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intra-lesional injection of the novel PKC activator EBC-46 rapidly ablates tumors in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Research Portal [research.usc.edu.au]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. qbiotics.com [qbiotics.com]

- 15. fomatmedical.com [fomatmedical.com]

- 16. Cancer drug destroys tumours in pre-clinical trials [qimrb.edu.au]

- 17. researchgate.net [researchgate.net]

- 18. scitechdaily.com [scitechdaily.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Targets of EBC-46 (Tigilanol Tiglate) in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-46, chemically known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is under active investigation and has shown significant preclinical and clinical efficacy as an intratumoral treatment for a range of solid tumors.[1][2][3] This technical guide provides a comprehensive overview of the known cellular targets of EBC-46 in cancer cells, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Protein Kinase C Activation

The primary and most well-characterized cellular target of EBC-46 is Protein Kinase C (PKC) , a family of serine/threonine kinases that are central regulators of numerous cellular processes.[3][4] EBC-46 acts as a potent activator of specific PKC isoforms, initiating a cascade of downstream signaling events that ultimately lead to rapid tumor destruction.[5][6]

Specificity for PKC Isoforms

EBC-46 demonstrates a degree of selectivity for classical and novel PKC isoforms. Studies have shown that it particularly activates PKC-α, -βI, -βII, and -γ.[1][7] This isoform-specific activation is believed to be a key determinant of its biological activity and therapeutic window.[4] The activation of these specific isoforms distinguishes EBC-46 from other pan-PKC activators like phorbol (B1677699) 12-myristate 13-acetate (PMA).[1][7]

Downstream Cellular Effects of EBC-46

The activation of PKC by EBC-46 triggers a multi-faceted and rapid anti-tumor response characterized by three main interconnected events:

-

Direct Oncolysis and Induction of Programmed Cell Death: EBC-46 induces direct killing of cancer cells.[6] Recent evidence points towards the induction of a specific form of programmed cell death called pyroptosis , which is dependent on caspase-3 and gasdermin E (GSDME).[8] This inflammatory mode of cell death contributes to the overall anti-tumor immune response.

-

Disruption of Tumor Vasculature: A hallmark of EBC-46's mechanism of action is the rapid and potent disruption of the tumor's blood supply.[1][2][5] Activation of PKC, particularly the PKC-βII isoform, in endothelial cells leads to increased vascular permeability, causing hemorrhagic necrosis within the tumor.[6][7] This effectively cuts off the tumor from its nutrient and oxygen supply.

-

Induction of an Acute Inflammatory Response: The cellular damage and pyroptotic cell death induced by EBC-46 trigger a robust and localized inflammatory response.[6] This involves the recruitment of immune cells, such as neutrophils and macrophages, to the tumor site, further contributing to tumor clearance.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of EBC-46.

| Cell Line | Assay | EBC-46 LD50 | PMA LD50 | Reference |

| B16-F0 (Murine Melanoma) | Cell Survival Assay (4 days) | ~52.5 µM | ~17.5 µM | [9] |

| SK-MEL-28 (Human Melanoma) | Cell Survival Assay (4 days) | ~52.6 µM | ~17.8 µM | [9] |

Table 1: Comparative Lethal Dose (LD50) of EBC-46 and PMA in Cancer Cell Lines.

| Assay | Cell Type | EBC-46 Concentration | Effect | Reference |

| PKC Kinase Activity Assay | HeLa Cells | 17.5 µM (10 µg/ml) | Significant increase in PKC kinase activity | [10] |

| Oxidative Burst Assay | Human Polymorphonuclear Cells | 175 nM (100 ng/ml) | Induction of oxidative burst | [10] |

| PKC Isoform Translocation | HeLa Cells | 175 nM (100 ng/ml) | Translocation of PKC-βI and -βII isoforms | [6] |

Table 2: Effective Concentrations of EBC-46 in Various In Vitro Assays.

Signaling Pathways and Experimental Workflows

EBC-46 Signaling Pathway in Cancer Cells

The following diagram illustrates the primary signaling cascade initiated by EBC-46 in cancer cells.

Caption: EBC-46 signaling cascade in cancer and endothelial cells.

Experimental Workflow for Assessing EBC-46 Activity

This diagram outlines a typical experimental workflow to investigate the cellular effects of EBC-46.

Caption: A generalized experimental workflow for studying EBC-46.

Detailed Experimental Protocols

Protein Kinase C (PKC) Kinase Activity Assay

Objective: To quantify the effect of EBC-46 on the enzymatic activity of PKC in cancer cells.

Methodology:

-

Cell Culture and Treatment: Seed HeLa cells (or other relevant cancer cell lines) in appropriate culture vessels and grow to 70-80% confluency. Treat cells with varying concentrations of EBC-46 (e.g., 0-20 µM) or a positive control (e.g., PMA) for a specified time (e.g., 1 hour).[10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Kinase Assay: Use a commercial PKC Kinase Activity Assay Kit. In a microplate, add a reaction mixture containing a PKC substrate peptide, ATP, and the cell lysate (containing a standardized amount of protein, e.g., 30 µg).[6]

-

Incubation: Incubate the plate at 30°C for the time specified in the kit's protocol to allow for phosphorylation of the substrate.

-

Detection: Add a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). Add a colorimetric or fluorometric substrate and measure the signal using a microplate reader.

-

Data Analysis: Calculate the PKC activity relative to untreated control cells.

PKC Isoform Translocation Assay (Immunofluorescence)

Objective: To visualize the translocation of specific PKC isoforms from the cytosol to the plasma membrane upon EBC-46 treatment, indicating activation.

Methodology:

-

Cell Culture and Transfection (Optional): Seed cells (e.g., HeLa or SK-MEL-28) on glass coverslips. For specific isoform analysis, transiently transfect cells with expression vectors encoding EGFP-tagged PKC isoforms.[6]

-

Treatment: Treat the cells with EBC-46 (e.g., 175 nM) or PMA for a defined period (e.g., 1 hour).[10]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

-

Immunostaining (for endogenous PKC): Block non-specific binding sites and incubate with a primary antibody specific to the PKC isoform of interest (e.g., anti-PKC-α). Follow with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the subcellular localization of the PKC isoform using a fluorescence or confocal microscope.

-

Analysis: Quantify the percentage of cells showing translocation of the fluorescent signal from a diffuse cytosolic pattern to a distinct membrane-associated pattern.[6]

Oxidative Burst Assay in Human Polymorphonuclear (PMN) Cells

Objective: To measure the induction of reactive oxygen species (ROS) production by EBC-46 in immune cells.

Methodology:

-

PMN Isolation: Isolate PMNs from fresh human blood using density gradient centrifugation.

-

Cell Loading: Load the isolated PMNs with a fluorescent probe sensitive to ROS, such as dihydroethidium (B1670597) bromide or dihydrorhodamine 123 (DHR 123).[10]

-

Inhibitor Pre-treatment (Optional): To confirm PKC dependence, pre-treat a subset of cells with a PKC inhibitor (e.g., 1 µM bisindolylmaleimide-I) for 15 minutes.[10]

-

Stimulation: Stimulate the cells with EBC-46 (e.g., 175 nM) or PMA for 15 minutes at 37°C.[10]

-

Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates the oxidation of the probe by ROS.

-

Data Analysis: Compare the mean fluorescence intensity of treated cells to that of untreated and inhibitor-treated controls.

In Vitro Endothelial Cell Permeability (Transwell) Assay

Objective: To assess the effect of EBC-46 on the integrity of an endothelial cell monolayer, mimicking its effect on tumor vasculature.

Methodology:

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the porous membrane of a Transwell insert in a multi-well plate and culture until a confluent monolayer is formed.

-

Treatment: Treat the endothelial monolayer with EBC-46 at various concentrations.

-

Permeability Measurement: Add a tracer molecule (e.g., FITC-dextran or HRP) to the upper chamber of the Transwell insert.

-

Incubation: Incubate for a specific period to allow the tracer to pass through the endothelial monolayer into the lower chamber.

-

Quantification: Collect samples from the lower chamber and measure the concentration of the tracer using a fluorescence plate reader or by enzymatic assay (for HRP).

-

Data Analysis: An increase in the amount of tracer in the lower chamber of EBC-46-treated wells compared to controls indicates increased permeability of the endothelial monolayer.

Conclusion

EBC-46 is a novel anti-cancer agent with a distinct and potent mechanism of action centered on the activation of specific Protein Kinase C isoforms. This primary interaction triggers a cascade of events, including direct oncolysis via pyroptosis, disruption of tumor vasculature, and the induction of a localized inflammatory response. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the cellular and molecular pharmacology of this promising therapeutic agent. A thorough understanding of its targets and mechanisms is crucial for its continued development and potential application in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news.stanford.edu [news.stanford.edu]

- 4. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Human Oncology - QBiotics [qbiotics.com]

- 9. fomatmedical.com [fomatmedical.com]

- 10. Item - EBC-46 is a novel Protein Kinase C-activating compound. - Public Library of Science - Figshare [plos.figshare.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tigilanol Tiglate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate, a novel small molecule diterpene ester, is a first-in-class therapeutic agent under development for the intratumoral treatment of solid tumors.[1][2] Isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma, this compound has demonstrated rapid and potent anti-tumor effects in both veterinary and human clinical trials, leading to its approval under the trade name STELFONTA® for the treatment of canine mast cell tumors.[2][3] The therapeutic action of tigilanol tiglate is multifaceted, primarily revolving around the activation of specific isoforms of Protein Kinase C (PKC). This initial event triggers a cascade of downstream effects, including direct tumor cell oncolysis, disruption of the tumor vasculature, and the induction of a potent localized inflammatory response, which collectively contribute to the rapid and efficient ablation of solid tumors.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of tigilanol tiglate, detailing its mechanism of action, summarizing quantitative data, and outlining key experimental protocols.

Pharmacodynamics: A Multi-Modal Mechanism of Action

The core of tigilanol tiglate's efficacy lies in its unique and rapid pharmacodynamic effects within the tumor microenvironment. Intratumoral injection initiates a cascade of events leading to hemorrhagic necrosis, tumor ablation, and an induced anti-tumor immune response.[4][5][6]

Protein Kinase C (PKC) Activation

The primary molecular target of tigilanol tiglate is the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2] Tigilanol tiglate acts as a potent PKC activator, mimicking the function of the endogenous second messenger diacylglycerol (DAG).[4] This activation is central to its anti-cancer activity.[7] Unlike broad-spectrum PKC activators, tigilanol tiglate exhibits a degree of selectivity, preferentially activating a subset of PKC isoforms, including the classical isoforms PKC-α, -βI, -βII, and the novel isoform PKC-γ.[1][2][4] The activation of these specific isoforms is a critical initiating event for its therapeutic effect, as co-injection with a pan-PKC inhibitor significantly reduces its efficacy.[2][4]

Downstream Signaling and Cellular Consequences

The activation of specific PKC isoforms by tigilanol tiglate triggers a rapid and multi-faceted biological response within the tumor microenvironment. This response can be broadly categorized into direct oncolytic effects, vascular disruption, and the induction of an anti-tumor immune response.

Tigilanol tiglate directly induces tumor cell death through a process of oncolysis.[1] At therapeutic concentrations, it acts as a lipotoxin, interacting with the endoplasmic reticulum (ER) and mitochondrial membranes.[7][8] This interaction induces ER stress and the unfolded protein response (UPR), leading to a cascade of events including ATP depletion, mitochondrial swelling, and activation of caspases.[7][8]

Recent studies have shown that tigilanol tiglate induces a specific form of programmed cell death known as pyroptosis, which is dependent on caspase and gasdermin E.[8][9] This form of cell death is inherently immunogenic, leading to the release of damage-associated molecular patterns (DAMPs) into the tumor microenvironment.[7][9][10] Key DAMPs released include:

-

Calreticulin (CRT) : Translocates to the cell surface, acting as an "eat-me" signal for phagocytic cells like dendritic cells.[7]

-

ATP : Released from dying cells, serving as a "find-me" signal to attract immune cells.[7]

-

High Mobility Group Box 1 (HMGB1) : A nuclear protein that, when released, acts as a pro-inflammatory cytokine.[10]

The release of these DAMPs helps to convert an immunologically "cold" tumor into a "hot" one, thereby stimulating a robust anti-tumor immune response.[7]

A hallmark of tigilanol tiglate's activity is the rapid and profound disruption of the tumor vasculature.[4][5][6] Activation of PKC, particularly the β isoforms, in the tumor's endothelial cells leads to increased vascular permeability.[4] This results in the extravasation of blood into the tumor, causing hemorrhagic necrosis and depriving the tumor of oxygen and nutrients.[4][5][6] This effect is typically observed within hours of administration.[11]

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of tigilanol tiglate have been quantified in numerous preclinical and clinical studies.

| Parameter | Species | Tumor Type | Result | Reference(s) |

| Complete Response (CR) Rate (single treatment) | Canine | Mast Cell Tumors | 75% | [12][13][14] |

| Recurrence Rate in CR patients at 84 days | Canine | Mast Cell Tumors | 7% | [12][13][14] |

| Overall CR Rate (after re-treatment if needed) | Canine | Mast Cell Tumors | 88% | [14] |

| Objective Response Rate (ORR) | Human | Soft Tissue Sarcoma | 80% | [5][6][9][15][16][17] |

| Complete Ablation Rate | Human | Soft Tissue Sarcoma | 52% of treated tumors | [5][6][9][15][16][17] |

| Partial Ablation Rate | Human | Soft Tissue Sarcoma | 30% of treated tumors | [5][6][9][15][16][17] |

| Recurrence of Completely Ablated Tumors (at 6 months) | Human | Soft Tissue Sarcoma | 0% | [5][6][15][17] |

| Treatment Response in First-in-Human Study (various solid tumors) | Human | Various Solid Tumors | 27% (18% CR) | [18][19][20] |

Pharmacokinetics

Following intratumoral injection, tigilanol tiglate is rapidly absorbed into the systemic circulation, but also quickly cleared.

| Parameter | Species | Study Population | Value | Reference(s) |

| Time to Maximum Plasma Concentration (Tmax) | Canine | Mast Cell Tumor Patients | Mean: 0.67 hours | [18] |

| Plasma Half-life (t1/2) | Canine | Mast Cell Tumor Patients | Mean: 6.53 hours | [13] |

| Plasma Half-life (t1/2) | Human | Solid Tumor Patients (Phase I) | Median: 3.64 hours | [7] |

| Systemic Clearance | Canine | Mast Cell Tumor Patients | Rapid, with most patients having no detectable plasma levels within 24 hours. | [18] |

| Systemic Clearance | Human | Soft Tissue Sarcoma Patients (Phase IIa) | Rapid, with measurable concentrations from 5 minutes to 4 hours post-dosing in most patients. | [7] |

Signaling Pathway Diagrams

Caption: Core signaling pathways activated by intratumoral tigilanol tiglate.

Experimental Protocols

PKC Activation Assay (Kinase Activity Assay)

This assay directly measures the activation of PKC, the primary molecular target of tigilanol tiglate.

Materials:

-

Cancer cell line of interest

-

Tigilanol tiglate

-

Cell lysis buffer

-

PKC kinase activity kit (commercial)

-

Microplate reader

Protocol:

-

Cell Treatment: Culture cells to desired confluency and treat with tigilanol tiglate for a short duration (e.g., 15-60 minutes).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to prepare cell extracts.

-

Kinase Reaction: In a microplate, combine the cell lysate with a PKC-specific substrate and ATP, as per the kinase activity kit instructions.

-

Detection: The phosphorylation of the substrate is detected using a specific antibody and a colorimetric or fluorometric readout with a microplate reader.

In Vitro Vascular Disruption Assay (Endothelial Cell Permeability)

This assay measures the effect of tigilanol tiglate on the integrity of an endothelial cell monolayer.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Transwell inserts

-

FITC-dextran

-

Tigilanol tiglate

-

Fluorometer

Protocol:

-

Cell Seeding: Seed HUVECs on the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.

-

Treatment: Treat the HUVEC monolayer with tigilanol tiglate.

-

Permeability Measurement: Add FITC-dextran to the upper chamber. After a defined incubation period, measure the fluorescence of the medium in the lower chamber using a fluorometer. An increase in fluorescence indicates increased permeability.

Immunogenic Cell Death (ICD) Assays

This assay quantifies the exposure of CRT on the surface of treated cells.

Materials:

-

Cancer cell line of interest

-

Tigilanol tiglate

-

Fluorescently labeled anti-calreticulin antibody

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with tigilanol tiglate for an appropriate time (e.g., 4-24 hours).

-

Cell Harvesting and Staining: Gently harvest the cells, wash with cold PBS, and stain with a fluorescently labeled anti-calreticulin antibody.

-

Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.

This assay quantifies the release of ATP from dying cells.

Materials:

-

Cancer cell line of interest

-

Tigilanol tiglate

-

Luciferase/luciferin-based ATP detection kit

-

Luminometer

Protocol:

-

Cell Treatment: Treat cells in a 96-well plate with tigilanol tiglate.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ATP Measurement: Measure ATP levels in the supernatant using a luciferase/luciferin-based ATP detection kit according to the manufacturer's protocol. Luminescence is measured with a luminometer.

Caption: Experimental workflow for assessing immunogenic cell death markers.

Conclusion

Tigilanol tiglate represents a novel and promising approach to the local treatment of solid tumors. Its unique pharmacodynamic profile, characterized by rapid, multi-modal activity initiated by the activation of specific PKC isoforms, leads to efficient tumor destruction and the induction of a systemic anti-tumor immune response. The pharmacokinetic profile of rapid absorption and clearance supports its use as a locally administered agent with minimal systemic exposure. Further research and clinical development are ongoing to fully elucidate its therapeutic potential across a range of cancer types. This technical guide provides a foundational understanding of the key pharmacokinetic and pharmacodynamic properties of tigilanol tiglate for professionals in the field of drug development and oncology research.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 7. qbiotics.com [qbiotics.com]

- 8. Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]

- 19. urmc.rochester.edu [urmc.rochester.edu]

- 20. sm.unife.it [sm.unife.it]

EBC-46 (Tigilanol Tiglate): An In-Depth Technical Guide to a Novel Diterpene Ester Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-46, chemically known as tigilanol tiglate, is a novel small molecule diterpene ester emerging as a potent intratumoral agent for the treatment of solid tumors.[1] Derived from the seeds of the Australian blushwood tree, Fontainea picrosperma, this compound has demonstrated rapid and robust anti-tumor activity in both preclinical and clinical settings.[1][2] Its unique mechanism of action, centered on protein kinase C (PKC) activation and the induction of a localized, acute inflammatory response, sets it apart from conventional cytotoxic chemotherapies.[3][4] This technical guide provides a comprehensive overview of EBC-46, detailing its molecular pathways, summarizing key quantitative data, and outlining experimental protocols for its study.

Core Mechanism of Action

The anti-tumor effect of EBC-46 is multifaceted and initiated by a single intratumoral injection. The mechanism is not reliant on specific cancer gene mutations, making it potentially applicable across a range of tumor types.[5] The core events include:

-

Protein Kinase C (PKC) Activation : EBC-46 is a potent activator of the PKC family of enzymes, particularly the classical (PKC-α, -βI, -βII) and novel (PKC-γ) isoforms.[1][6][7] This activation is a critical initiating event, as co-injection with a pan-PKC inhibitor, bisindolylmaleimide-1, significantly reduces its therapeutic efficacy.[6][7]

-

Vascular Disruption and Hemorrhagic Necrosis : Activation of PKC, especially the PKC-βII isoform, in the tumor's endothelial cell lining leads to increased vascular permeability.[3][7] This causes a rapid loss of tumor vascular integrity, extravasation of blood cells, and subsequent hemorrhagic necrosis, effectively cutting off the tumor's blood and oxygen supply within hours of treatment.[3][8]

-

Direct Oncolysis and Immunogenic Cell Death (ICD) : Beyond its vascular effects, tigilanol tiglate directly induces oncolysis.[3] At therapeutic concentrations, it acts as a lipotoxin, interacting with mitochondrial and endoplasmic reticulum membranes to induce cellular stress and ATP depletion.[9][10][11] This culminates in a specific form of immunogenic cell death known as pyroptosis, which is dependent on caspase and gasdermin E activation.[3][11]

-

Acute Inflammatory and Immune Response : The drug triggers a highly localized, acute inflammatory response characterized by the recruitment and activation of innate immune cells, principally neutrophils and macrophages.[3][4] These cells contribute to the anti-tumor effect by releasing reactive oxygen species (ROS), proteases, and cytokines.[3] The induction of ICD also promotes a systemic anti-tumor immune response.[9][12]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of EBC-46.

Table 1: In Vivo Efficacy of EBC-46 in Preclinical Models

| Cancer Model | Mouse Strain | EBC-46 Dose | Key Outcomes | Reference |

| Melanoma (MM649 xenograft) | BALB/c Foxn1nu | 50 nmol (30 µg) | Significant erythema and oedema at injection site; enduring tumor ablation. | [13] |